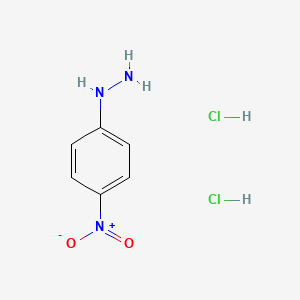
(4-Nitrophenyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)hydrazine dihydrochloride typically involves a two-step process starting from p-nitroaniline. The first step is the diazotization of p-nitroaniline using sodium nitrite in the presence of hydrochloric acid at 0°C. This is followed by a reduction reaction using stannous chloride in hydrochloric acid, also at 0°C, to yield the desired product .
Industrial Production Methods: In industrial settings, the preparation process involves the use of aminophenyl sulfonamide as the initial raw material. This undergoes a diazo reaction, a reduction reaction using sodium metabisulfite, and hydrolysis to obtain p-nitrophenyl hydrazine hydrochloride. The reaction conditions are maintained at a temperature range of 10-35°C and a pH value of 5-8 .
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Stannous chloride in hydrochloric acid is commonly used for reduction reactions.
Substitution: Sodium nitrite and hydrochloric acid are used for diazotization reactions.
Major Products Formed:
Reduction: The major product formed is the corresponding amine.
Substitution: The major product formed is the diazonium salt.
Scientific Research Applications
(4-Nitrophenyl)hydrazine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)hydrazine dihydrochloride involves its interaction with molecular targets and pathways. It acts as a derivatizing agent for carbonyl compounds, forming stable hydrazones. This interaction is crucial for its application in detecting and quantifying carbonyl compounds in various samples .
Comparison with Similar Compounds
- Phenylhydrazine hydrochloride
- 2-Nitrophenylhydrazine hydrochloride
- Hydrazine monohydrochloride
Comparison: (4-Nitrophenyl)hydrazine dihydrochloride is unique due to its nitro group, which enhances its reactivity and makes it suitable for specific applications such as anticancer activity and derivatization of carbonyl compounds . In contrast, phenylhydrazine hydrochloride and 2-nitrophenylhydrazine hydrochloride lack this nitro group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C6H9Cl2N3O2 |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
(4-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-1-3-6(4-2-5)9(10)11;;/h1-4,8H,7H2;2*1H |
InChI Key |
YPLQSPBPBKOAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
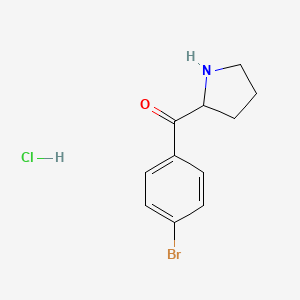
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)

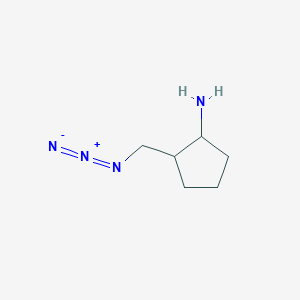
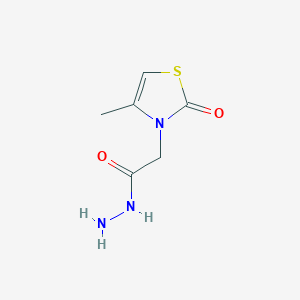
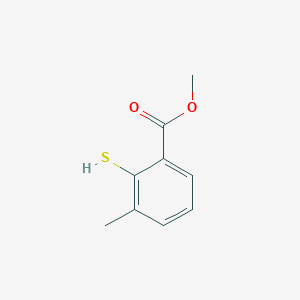
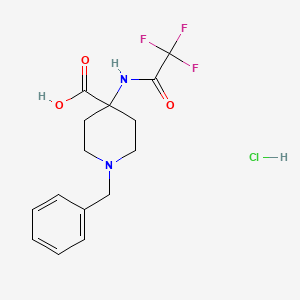
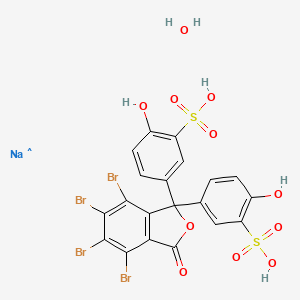
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)

